L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine
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Overview
Description
L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine is a peptide compound composed of six amino acids: leucine, valine, lysine, glycine, phenylalanine, and tyrosine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, leading to linear peptides.
Scientific Research Applications
L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may bind to cell surface receptors, triggering downstream signaling cascades that affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine
- L-Lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
Uniqueness
L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to interact with specific molecular targets and participate in various chemical reactions makes it valuable for research and potential therapeutic applications.
Properties
CAS No. |
386230-21-3 |
---|---|
Molecular Formula |
C37H55N7O8 |
Molecular Weight |
725.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H55N7O8/c1-22(2)18-27(39)33(47)44-32(23(3)4)36(50)42-28(12-8-9-17-38)34(48)40-21-31(46)41-29(19-24-10-6-5-7-11-24)35(49)43-30(37(51)52)20-25-13-15-26(45)16-14-25/h5-7,10-11,13-16,22-23,27-30,32,45H,8-9,12,17-21,38-39H2,1-4H3,(H,40,48)(H,41,46)(H,42,50)(H,43,49)(H,44,47)(H,51,52)/t27-,28-,29-,30-,32-/m0/s1 |
InChI Key |
QQXSPGFNSPCHAQ-ANQBNUITSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Origin of Product |
United States |
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